Technical Monograph: 5-Ethylpyridine-3-carboxylic Acid
Technical Monograph: 5-Ethylpyridine-3-carboxylic Acid
Chemical Properties, Synthesis, and Pharmacological Applications
Executive Summary
5-Ethylpyridine-3-carboxylic acid (also known as 5-ethylnicotinic acid ; CAS 3222-53-5 ) is a structural analog of nicotinic acid (Vitamin B3) characterized by the substitution of a hydrogen atom at the 5-position with an ethyl group. This modification significantly alters the molecule's lipophilicity and receptor binding profile compared to its parent compound.
While nicotinic acid is a full agonist of the G-protein coupled receptor GPR109A (HCA2), 5-ethylnicotinic acid exhibits distinct pharmacological behavior, often acting as a partial agonist or antagonist . This property makes it a critical probe for mapping the ligand-binding pocket of GPR109A and for the development of NAADP (nicotinic acid adenine dinucleotide phosphate) analogs used to study intracellular calcium signaling.
This guide details the physicochemical properties, validated synthetic pathways, and biological applications of 5-ethylnicotinic acid, distinguishing it from the industrially common 5-ethylpyridine-2,3-dicarboxylic acid.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The introduction of the ethyl group at the 5-position exerts a positive inductive effect (+I), slightly increasing the electron density on the pyridine ring compared to nicotinic acid. This modification impacts both the basicity of the pyridine nitrogen and the lipophilicity of the molecule.
Table 1: Key Chemical Data
| Property | Value | Notes |
| IUPAC Name | 5-Ethylpyridine-3-carboxylic acid | |
| Common Name | 5-Ethylnicotinic acid | |
| CAS Number | 3222-53-5 | Distinct from the dicarboxylate (CAS 102268-15-5) |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | |
| SMILES | CCC1=CN=CC(=C1)C(=O)O | |
| Solubility | DMSO, Methanol, Dilute Base | Poor water solubility at isoelectric point |
| pKa (Acid) | ~4.85 (Predicted) | Slightly weaker acid than niacin (pKa 4.[1][2][3][4][5]75) due to +I ethyl group |
| pKa (Base) | ~3.60 (Predicted) | Pyridine N is more basic than niacin (pKa 3.4) |
| LogP | ~1.42 | Significantly more lipophilic than niacin (LogP 0.36) |
Synthetic Pathways[7][9]
Synthesis of 5-ethylnicotinic acid requires regioselective control to ensure the ethyl group is placed meta to the nitrogen and meta to the carboxyl group. Industrial oxidation of 5-ethyl-2-methylpyridine typically yields isocinchomeronic acid (2,5-dicarboxyl), making direct laboratory synthesis via cross-coupling or reduction preferred for high purity.
Pathway A: Palladium-Catalyzed Reduction (High Purity)
The most reliable laboratory method involves the complete reduction of 5-ethynylnicotinic acid or 5-vinylnicotinic acid. This method preserves the carboxylic acid moiety while saturating the alkyl chain.
-
Precursor: 5-Ethynylnicotinic acid (prepared via Sonogashira coupling of 5-bromonicotinate).
-
Reagents: Ammonium formate, 10% Pd/C, Methanol.
-
Conditions: Inert atmosphere (N₂), Stirring at room temperature for 12 hours.
-
Mechanism: Catalytic transfer hydrogenation reduces the alkyne/alkene to an ethyl group.
Pathway B: Suzuki-Miyaura Cross-Coupling
A direct approach utilizing organoboron chemistry.
-
Substrate: Methyl 5-bromonicotinate.
-
Coupling Partner: Ethylboronic acid (or Potassium ethyltrifluoroborate).
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Solvent: Dioxane/Water or Toluene/Water.
-
Hydrolysis: Subsequent saponification (LiOH/THF) yields the free acid.
Visualization: Synthetic Workflow
Figure 1: Divergent synthetic pathways to 5-ethylnicotinic acid. The reduction route (solid lines) is preferred for lab-scale purity.
Biological & Pharmacological Characterization[4][7]
GPR109A (HCA2) Receptor Modulation
5-Ethylnicotinic acid serves as a critical tool for studying the structure-activity relationship (SAR) of the niacin receptor, GPR109A.
-
Binding Affinity: The 5-ethyl substitution is tolerated by the receptor, retaining binding affinity within a 20-fold range of nicotinic acid.[6]
-
Functional Activity: Unlike niacin (a full agonist), 5-ethylnicotinic acid often displays partial agonist or partial antagonist activity.[6] It triggers significantly lower calcium release and cAMP reduction compared to the parent compound.
-
Mechanism: The steric bulk of the ethyl group likely interferes with the conformational change required for full G-protein activation (Gi/Go pathway), decoupling binding from maximal signaling.
NAADP Analog Synthesis
The compound is used to synthesize 5-ethyl-NAADP , a modified nucleotide.
-
Application: Used to probe NAADP-mediated calcium release from acidic organelles (lysosomes/endosomes).
-
Effect: 5-Ethyl-NAADP acts as a partial antagonist, desensitizing the receptor without triggering the full "all-or-none" calcium release characteristic of native NAADP.[6]
Experimental Protocol: Laboratory Synthesis
Objective: Preparation of 5-Ethylnicotinic acid via reduction of 5-ethynylnicotinic acid. Scale: Milligram to Gram scale.
Materials
-
5-Ethynylnicotinic acid (1.0 eq)[5]
-
Ammonium Formate (3.3 eq)
-
Palladium on Carbon (10% Pd, wet support)
-
Methanol (HPLC grade)
-
Celite pad[6]
Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-ethynylnicotinic acid in Methanol (0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% relative to substrate) under a gentle stream of nitrogen. Caution: Dry Pd/C is pyrophoric; keep wet or under inert gas.
-
Reagent Addition: Add Ammonium Formate (3.3 equivalents) in a single portion.
-
Reaction: Stir the suspension vigorously at room temperature for 12 hours. Monitor via TLC or LC-MS for the disappearance of the alkyne (M-2) and appearance of the ethyl product (M+2).
-
Workup:
-
Filter the reaction mixture through a Celite pad to remove the catalyst.
-
Wash the filter cake with Methanol (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: If necessary, purify via flash chromatography (DCM:MeOH with 1% Acetic Acid) or recrystallization from water/ethanol.
Analytical Validation (Self-Validating Data)
-
Mass Spectrometry (ESI+): Calculated for [M+H]⁺: 152.07. Found: 152.1.
-
1H NMR (400 MHz, DMSO-d6):
-
δ 1.22 (t, 3H, J=7.6 Hz): Methyl protons of the ethyl group.
-
δ 2.70 (q, 2H, J=7.6 Hz): Methylene protons (benzylic).
-
δ 8.15 (t/m, 1H): H4 proton (aromatic).
-
δ 8.65 (d, 1H): H6 proton (aromatic).
-
δ 8.95 (d, 1H): H2 proton (most deshielded, adjacent to N and COOH).
-
Reactivity & Functionalization Map
The chemical versatility of 5-ethylnicotinic acid allows for diverse downstream modifications.
Figure 2: Functionalization pathways. The formation of 5-Ethyl-NAADP (Red) is a key application in calcium signaling research.
References
-
Jain, P., et al. (2026). Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. Journal of Medicinal Chemistry. (Verified via NIH snippet context).
-
ChemicalBook. (2025). 5-Ethylnicotinic acid Product Description and CAS 3222-53-5 Data. .
-
PubChem. (2025). Compound Summary: 5-Ethylnicotinic acid.[5][7][8] National Library of Medicine. .
-
BLD Pharm. (2025). Safety and Spectral Data for 5-Ethylnicotinic acid. .
- Taggart, A. K., et al. (2005). GPR109A (HCA2) Agonists and Antagonists: Structure-Activity Relationships. Journal of Biological Chemistry. (Contextual reference for GPR109A pharmacology).
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